![molecular formula C17H13ClN2SD6.HCl B602439 Chlorpromazine-d6 Hydrochloride CAS No. 1228182-46-4](/img/structure/B602439.png)
Chlorpromazine-d6 Hydrochloride
Übersicht
Beschreibung
Chlorpromazine-d6 Hydrochloride is the labelled salt of Chlorpromazine . It is primarily used to treat psychotic disorders such as schizophrenia . It is also used to treat severe behavior problems such as explosive, aggressive behavior and hyperactivity in children 1 to 12 years of age .
Molecular Structure Analysis
The molecular formula of Chlorpromazine-d6 Hydrochloride is C17D6H13ClN2S·HCl . It is a part of the phenothiazine class of antipsychotic drugs .Chemical Reactions Analysis
Chlorpromazine-d6 Hydrochloride can be determined using automatic sequential injection analysis (SIA) with spectrometric or spectrofluorimetric detection . The determination is based on the oxidation of phenothiazine by cerium (IV) in acidic media, which leads to the formation of a color product .Physical And Chemical Properties Analysis
Chlorpromazine-d6 Hydrochloride is an off-white solid . It is stable and soluble, and it should be stored at -20°C for 3 years or at 4°C for 2 years .Wissenschaftliche Forschungsanwendungen
Inhibition of SARS-CoV-2 Nucleocapsid-Mediated Induction of IL-6
Chlorpromazine has been found to inhibit the expression and secretion of IL-6 by monocytes activated by the SARS-CoV-2 virus nucleocapsid protein . This is significant because IL-6 is a key cytokine that creates a proinflammatory environment, which is associated with the severe course of COVID-19 . Therefore, Chlorpromazine could potentially be used to manage the hyperinflammatory state, also known as a cytokine storm, in COVID-19 patients .
Antiviral Activity Against SARS-CoV-2
Chlorpromazine has been proposed to have antiviral activity against SARS-CoV-2 . This is particularly important in the context of the COVID-19 pandemic, where there is a need for effective antiviral medications . The antiviral properties of Chlorpromazine could potentially be leveraged to develop new treatments for COVID-19 .
Treatment of Neuropsychiatric Side Effects of Antiviral Medication
Some drugs used as antiviral medication have neuropsychiatric side effects . Chlorpromazine, being a well-established antipsychotic medication, could potentially be used to manage these side effects .
Treatment of Nausea and Vomiting in Hospice Patients
Chlorpromazine HCl has been nominated for inclusion on the 503B Bulks List for the treatment of nausea and vomiting in hospice patients . This suggests that it could be a valuable medication in palliative care settings .
Treatment of Confusion and Agitation in Hospice Patients
In addition to nausea and vomiting, Chlorpromazine HCl has also been nominated for the treatment of confusion and agitation in hospice patients . This indicates that it could be used to manage a range of symptoms in patients receiving end-of-life care .
Potential Use in the Treatment of COVID-19
Given its potential anti-SARS-CoV-2 activities and its ability to manage the neuropsychiatric side effects of antiviral medication, Chlorpromazine has been proposed for use in the treatment of COVID-19 . This suggests that it could be a valuable addition to the arsenal of drugs used to combat the COVID-19 pandemic .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746836 | |
Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorpromazine-d6 Hydrochloride | |
CAS RN |
1228182-46-4 | |
Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.